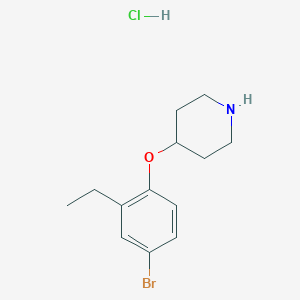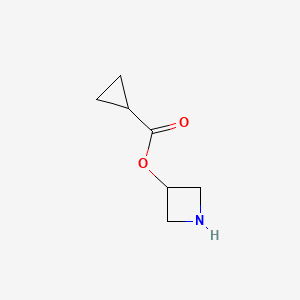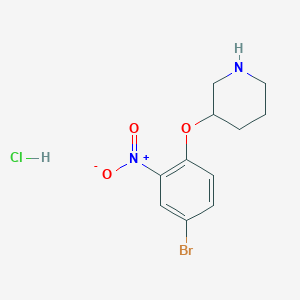
4-(4-Brom-2-ethylphenoxy)piperidinhydrochlorid
Übersicht
Beschreibung
4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H19BrClNO and its molecular weight is 320.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Synthese
4-(4-Brom-2-ethylphenoxy)piperidinhydrochlorid: ist ein wertvolles synthetisches Zwischenprodukt in der pharmazeutischen Chemie. Es wird zur Herstellung von Piperidinderivaten verwendet, die wichtige Bausteine in der Arzneimittelentwicklung sind . Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln enthalten, einschließlich Alkaloiden. Die Struktur der Verbindung ermöglicht die Synthese biologisch aktiver Moleküle durch intra- und intermolekulare Reaktionen, die zur Bildung von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen führen .
Pharmakologische Forschung
In der Pharmakologie wurden Piperidinderivate, einschließlich derer, die von This compound abgeleitet sind, auf ihr Potenzial als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antimykotische, Antihypertensiva-, Analgetika-, Antiinflammatoria-, Anti-Alzheimer-, Antipsychotika- und Antikoagulanzien untersucht . Dieses breite Spektrum an pharmakologischen Aktivitäten macht es zu einer Verbindung von großem Interesse für die Entwicklung neuer Therapeutika.
Studien zur biologischen Aktivität
Die Piperidin-Einheit ist ein gemeinsames Merkmal von Verbindungen, die eine breite Palette biologischer Aktivitäten zeigen. Die Forschung an This compound kann zur Entdeckung neuartiger Verbindungen mit signifikanten biologischen Wirkungen führen, wie z. B. antioxidative, antiproliferative und antimetastatische Eigenschaften .
Entwicklung von Antikrebsmitteln
Spezielle Piperidinderivate haben in der Krebsforschung vielversprechend gezeigtThis compound könnte zur Synthese neuer Verbindungen verwendet werden, die möglicherweise antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten sowohl in vitro als auch in vivo zeigen .
Antiviren- und Antiinflammatorische Anwendungen
Einige Piperidinderivate, darunter solche, die aus This compound synthetisiert werden können, haben antivirale und entzündungshemmende Eigenschaften gezeigt. Diese Verbindungen werden auf ihre potenzielle Verwendung bei der Behandlung von Virusinfektionen und Entzündungszuständen untersucht .
Synthese von Antiparasiten-Arzneimitteln
Die Piperidinstruktur findet sich auch in Antiparasiten-Arzneimitteln. Derivate von This compound könnten für die Synthese von Verbindungen wie Febrifugine und seinen Analogen untersucht werden, die als Antiparasiten-Arzneimittel verwendet werden .
Neuropharmakologie
Im Bereich der Neuropharmakologie werden Piperidinderivate auf ihre potenziellen Wirkungen auf neurologische Erkrankungen untersuchtThis compound könnte zur Entwicklung neuer Behandlungen für Alzheimer-Krankheit, Psychosen und andere neurodegenerative Erkrankungen beitragen .
Analgetika- und Antihypertensiva-Forschung
Schließlich sind die analgetischen und antihypertensiven Eigenschaften von Piperidinderivaten von großem Interesse. Die Forschung an This compound könnte zur Entwicklung neuer Schmerzmittel und Behandlungen für Bluthochdruck führen .
Eigenschaften
IUPAC Name |
4-(4-bromo-2-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFLRXVFBNSIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-62-1 | |
| Record name | Piperidine, 4-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















